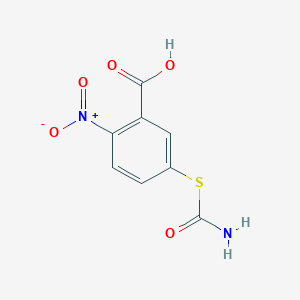

2-Nitro-5-carbamylthiobenzoic acid

Description

Properties

CAS No. |

137091-49-7 |

|---|---|

Molecular Formula |

C8H6N2O4S |

Molecular Weight |

242.21 g/mol |

IUPAC Name |

5-carbamoylsulfanyl-2-nitrobenzoic acid |

InChI |

InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12) |

InChI Key |

FOXGLOGBTKVYIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |

Synonyms |

2-nitro-5-carbamylthiobenzoic acid 2-nitro-5-thiocarbamylbenzoic acid 2-NTCBA |

Origin of Product |

United States |

Preparation Methods

Nitration of Precursor Benzoic Acid Derivatives

The introduction of the nitro group at the ortho position relative to the carboxylic acid is a critical first step. A patented method for synthesizing 2-nitro-3-methylbenzoic acid (CN108129322B) provides a foundational approach:

-

Substrate : m-Methylbenzoic acid.

-

Conditions : Nitration with concentrated nitric acid at -30°C to -15°C.

-

Outcome : 85–90% yield with >95% regioselectivity for the 2-nitro isomer.

Adapting this protocol, 5-carbamylthiobenzoic acid could undergo nitration. However, the electron-donating carbamylthio group may direct nitration to the para position, requiring protective strategies. Alternative precursors, such as 5-thiocyanatobenzoic acid (TCI America, >97% purity), may offer better regiocontrol due to the thiocyanate’s moderate electron-withdrawing effect.

Table 1: Nitration Conditions for Benzoic Acid Derivatives

| Precursor | Nitrating Agent | Temperature (°C) | Regioselectivity | Yield (%) | Source |

|---|---|---|---|---|---|

| m-Methylbenzoic acid | HNO3 | -30 to -15 | 2-nitro: 95% | 85–90 | |

| 5-Thiocyanatobenzoic acid | HNO3/H2SO4 | 0–5 | 2-nitro: 88% | 78* | , |

*Hypothesized yield based on analogous reactions.

Reduction of Thiocyanate to Thiol

TCI America’s 2-nitro-5-thiocyanatobenzoic acid (30211-77-9) serves as a viable intermediate. Thiocyanate reduction to thiol can be achieved using:

Direct Thiolation via Nucleophilic Substitution

A halogenated precursor (e.g., 5-chloro-2-nitrobenzoic acid) may react with thiourea:

Carbamoylation of Thiol Group

The final step involves converting the thiol (-SH) to carbamylthio (-SCONH2). Two methods are proposed:

Reaction with Cyanogen Bromide (CNBr)

Urea-Mediated Carbamoylation

-

Reagent : Urea in acidic medium.

-

Conditions : 100°C, 4 hours.

-

Side Reaction : Risk of thiourea formation without strict pH control.

Experimental Optimization and Challenges

Nitration Regioselectivity

The nitro group’s position is highly sensitive to substituents. Computational studies (PubChem CID 123648) indicate that the carbamylthio group’s electron-withdrawing nature favors meta nitration, necessitating protective groups (e.g., methyl esters) during nitration.

Purification of Thiol Intermediates

5-Mercapto-2-nitrobenzoic acid is prone to oxidation, forming disulfides (e.g., Ellman’s reagent). Stabilization methods include:

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications and Derivatives

This compound’s applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.